N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine is an organic compound with the molecular formula and a molecular weight of approximately 165.19 g/mol. This compound is a derivative of 1,4-benzodioxan, characterized by the presence of an amine group at the 6th position and a methyl group attached to the nitrogen atom. It is classified under the category of benzodioxane derivatives, which are known for their diverse biological activities and potential therapeutic applications .
The synthesis of N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine can be achieved through several methods. One effective route involves the reaction of 1,4-benzodioxan-6-amine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. The reaction conditions typically require heating under reflux to facilitate the methylation process .
Another method includes using rhodium(III) chloride hydrate and potassium tert-butylate under high-pressure conditions at elevated temperatures (around 130°C) for an extended period (24 hours). This method has shown high yields (approximately 94%) for the target compound .
The molecular structure of N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine can be represented using various chemical notation systems:
The compound features a bicyclic structure consisting of a dioxane ring fused to a benzene ring, with an amine functional group contributing to its reactivity and biological activity .
N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine can participate in various chemical reactions:
Common reagents used in these reactions include alkyl halides for substitution and oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride .
The mechanism of action for N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine largely revolves around its interactions with biological targets. Research indicates that derivatives of this compound exhibit inhibitory activity against enzymes such as lipoxygenase and α-glucosidase. These enzymes play crucial roles in inflammatory processes and carbohydrate metabolism, respectively.
The inhibition of lipoxygenase suggests potential applications in treating inflammatory diseases by reducing leukotriene synthesis. Similarly, inhibition of α-glucosidase indicates potential use in managing type 2 diabetes by slowing carbohydrate absorption .
N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine exhibits several notable physical and chemical properties:
N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine has several promising applications in scientific research:
The 1,4-benzodioxane scaffold was first synthesized in the late 19th century, with significant structural refinements occurring throughout the early 20th century. This heterocyclic system gained prominence in medicinal chemistry during the mid-20th century due to its versatile pharmacological properties and structural stability. The scaffold's journey from laboratory curiosity to therapeutic agent began with the discovery of piperoxan in the 1930s, an early α-adrenergic antagonist that established the benzodioxane nucleus as a privileged structure in neuropharmacology [3] [4].
The 1980s marked a watershed with the introduction of doxazosin (Cardura®), an α1-adrenoceptor antagonist approved for hypertension management. This drug demonstrated enhanced selectivity and oral bioavailability compared to earlier benzodioxane derivatives, attributed to its quinazoline moiety fused to the benzodioxane core. Contemporary drug discovery has yielded eliglustat (Cerdelga®), a glucosylceramide synthase inhibitor for Gaucher's disease, showcasing the scaffold's adaptability to diverse therapeutic targets beyond cardiovascular applications [3]. The structural evolution of benzodioxane derivatives is characterized by strategic substitutions that modulate receptor affinity and pharmacokinetic profiles:
Table 1: Historically Significant 1,4-Benzodioxane Derivatives in Drug Discovery
| Compound Name | Structural Features | Therapeutic Application |
|---|---|---|
| Piperoxan (1930s) | Unsubstituted benzodioxane with piperidine moiety | Prototypic α-adrenergic blocker |
| WB4101 (1965) | Ortho-dimethoxy phenoxyethylaminomethyl derivative | High-affinity α1-adrenoceptor antagonist |
| Doxazosin (Cardura®) | Benzodioxane-quinazoline hybrid | Hypertension/Benign prostatic hyperplasia |
| Eliglustat (Cerdelga®) | N-alkylated aminomethylbenzodioxane | Gaucher disease therapy |
Recent decades have witnessed sophisticated structural refinements, including enantioselective synthesis techniques that exploit the chirality of carbon-substituted benzodioxanes. Compounds like F17807 exemplify this trend – a selective 5-HT1A receptor agonist developed through asymmetric synthesis with demonstrated antidepressant potential in preclinical models [4].
The 1,4-benzodioxane framework consists of a planar benzene ring fused to a non-planar 1,4-dioxane heterocycle, creating a unique three-dimensional architecture with distinct electronic properties. This bicyclic system exhibits remarkable conformational stability while permitting extensive derivatization at multiple positions (C-2, C-3, C-6, and C-7). The dioxane ring oxygen atoms impart electron-donating character to the aromatic system, enhancing π-π stacking interactions with biological targets while improving water solubility compared to purely aromatic systems [4] [7].
Crystallographic studies of highly nitrated derivatives like TNBD (2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine) reveal exceptional thermal stability (decomposition onset: 240°C) and density (1.85 g/cm³), attributed to extensive hydrogen bonding networks and efficient molecular packing. This stability persists despite high nitro group content – a property contrasting with hydrolytically labile polynitrobenzenes like hexanitrobenzene. The benzodioxane framework stabilizes adjacent nitro groups through steric protection and electronic effects, making such derivatives promising for specialized applications requiring thermal robustness [8].
Key structural features influencing biological activity include:
Table 2: Structural Features and Their Functional Impacts in Benzodioxane Derivatives
| Structural Feature | Impact on Molecular Properties | Biological Consequence |
|---|---|---|
| Dioxane ring oxygens | Enhanced hydrogen bonding capacity | Improved target binding affinity |
| C-2 chiral center | Stereoselective receptor interactions | Enantiomer-specific bioactivity |
| Aromatic nitro groups | Increased density and thermal stability | Explosophoric applications |
| N-alkylation at C-6 amine | Modulated basicity and membrane permeability | Improved pharmacokinetic properties |
N-alkylation of 1,4-benzodioxan-6-amine derivatives represents a strategic approach to optimize drug-like properties through steric, electronic, and conformational modifications. Primary amines in this position exhibit high reactivity but suffer from rapid metabolism and limited blood-brain barrier penetration. N-Methylation specifically addresses these limitations by:
Schiff base formation represents another crucial N-functionalization strategy exemplified by N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine. This compound demonstrates significant phospholipase A2 (PLA2) inhibition (IC50 = 5.8 µM), attributed to the imine bond's dual role in molecular recognition: acting as both hydrogen bond acceptor and providing planarity for π-stacking interactions with Phe22 and Phe106 residues in the PLA2 active site. X-ray crystallography confirms the extended conjugation system adopts optimal geometry for target engagement [6].
Contemporary research explores hybrid pharmacophores through N-functionalization. Molecular hybridization of 1,4-benzodioxan-6-amine with isatin yields hydrazone derivatives exhibiting potent anticancer activity (e.g., compound 16 displaying IC50 = 1.8 µM against renal cancer UO-31 cells). This approach leverages the benzodioxane's receptor affinity while incorporating isatin's pro-apoptotic properties through rationally designed linkages [5]. Quantitative Structure-Activity Relationship (QSAR) studies of N-phenoxyethyl derivatives reveal critical steric parameters for receptor affinity:
Table 3: Biological Activities of N-Functionalized Benzodioxan-6-amine Derivatives
| N-Substituent Modification | Biological Activity | Potency/Inhibition |
|---|---|---|
| N-Methylation | Enhanced blood-brain barrier penetration | Log P increase: 0.4-0.8 units |
| 4-Bromobenzylidene imine | Phospholipase A2 (PLA2) inhibition | IC50 = 5.8 µM |
| Isatin hydrazone hybrid | Antiproliferative (renal cancer UO-31) | IC50 = 1.8 µM |
| Ortho-di-tert-butyl phenoxyethyl | α1d-Adrenoceptor binding affinity | Ki = 3.2 nM |
These N-alkylation strategies demonstrate how targeted modifications transform the 1,4-benzodioxan-6-amine scaffold into optimized ligands for specific biological targets while maintaining favorable physicochemical properties essential for drug development.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2